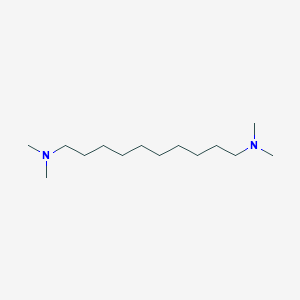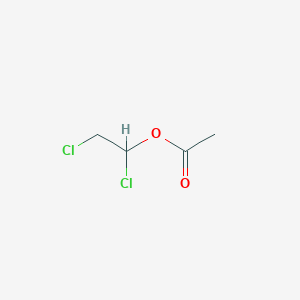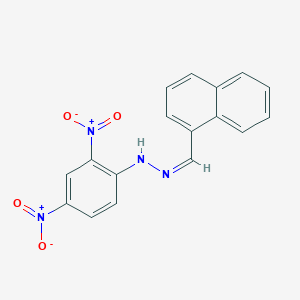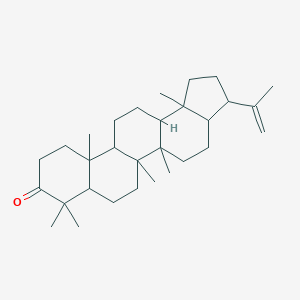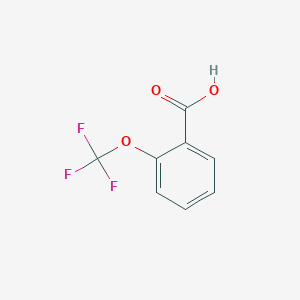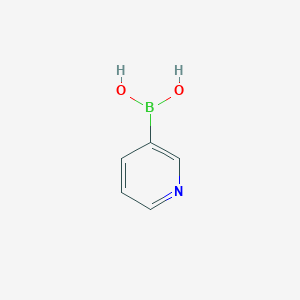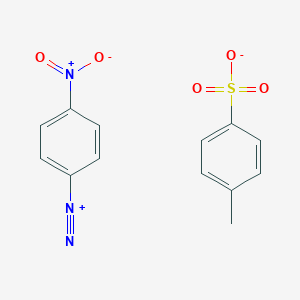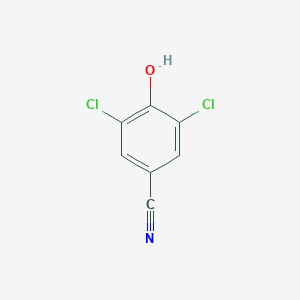
Chloroxynil
Overview
Description
Chloroxynil is used as pharmaceutical intermediates . It is slightly soluble in water .
Synthesis Analysis
Chloroxynil has been identified as a phenolic compound that significantly improves the genetic transformation of Lotus japonicus by Agrobacterium tumefaciens strain EHA105 . It enhances Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .
Molecular Structure Analysis
The molecular formula of Chloroxynil is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .
Chemical Reactions Analysis
Chloroxynil has been found to enhance Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression, similar to acetosyringone, a phenolic compound known to improve Agrobacterium-mediated transformation efficiency .
Physical And Chemical Properties Analysis
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Plant Genetic Engineering .
Comprehensive and Detailed Summary of the Application
Chloroxynil, a phenolic compound, has been found to significantly improve Agrobacterium-mediated transient transformation in Lotus japonicus, a model legume species . This transformation method is commonly used for plant genetic engineering .
Detailed Description of the Methods of Application or Experimental Procedures
The researchers screened a chemical library to identify chemicals that increase the transient transformation efficiency of L. japonicus . The transient transformation efficiency was quantified by reporter activity in which an intron-containing reporter gene produces the GUS protein only when the T-DNA is expressed in the plant nuclei . They identified Chloroxynil as a compound that increased the genetic transformation of L. japonicus by Agrobacterium tumefaciens strain EHA105 .
Thorough Summary of the Results or Outcomes Obtained
The researchers found that Chloroxynil enhanced Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression . The transient transformation efficiency of L. japonicus with 5 μM Chloroxynil was 60-fold higher than that of the control and 6-fold higher than that of the acetosyringone treatment . In addition, transgenic L. japonicus lines were successfully generated by 5 μM Chloroxynil treatment . Furthermore, it was shown that Chloroxynil improves L. japonicus transformation by Agrobacterium strain GV3101 and rice transformation .
Weed Control in Alfalfa and Red Clover Cultivation
Specific Scientific Field
This application falls under the field of Agricultural Science .
Comprehensive and Detailed Summary of the Application
Chloroxynil has been used for weed control in the cultivation of alfalfa (Medicago sativa L.) and red clover (Trifolium pratense L.) . It is particularly effective against broadleaf weeds .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, different rates of Chloroxynil were applied to the crops. The researchers found that excellent control of common lambsquarter (Chenopodium album L.) and common ragweed (Ambrosia artemisiifolia L.) was obtained with 0.28 kg/ha of Chloroxynil mixed with 0.56 kg/ha of 2,4-DB ester .
Thorough Summary of the Results or Outcomes Obtained
The study found that Chloroxynil did not reduce yields at rates as high as 1.12 kg/ha . This suggests that Chloroxynil can be used for effective weed control in alfalfa and red clover cultivation without negatively impacting crop yields .
Pharmaceutical Intermediates
Specific Scientific Field
This application falls under the field of Pharmaceutical Science .
Comprehensive and Detailed Summary of the Application
Chloroxynil is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of Chloroxynil are not detailed in the source .
Thorough Summary of the Results or Outcomes Obtained
The specific results or outcomes obtained from this use of Chloroxynil are not detailed in the source .
Transformation Efficiency in Various Agriculturally Important Crops
Specific Scientific Field
This application falls under the field of Agricultural Biotechnology .
Comprehensive and Detailed Summary of the Application
Chloroxynil has been found to significantly improve Agrobacterium tumefaciens-mediated transformation efficiency in various agriculturally important crops .
Detailed Description of the Methods of Application or Experimental Procedures
The researchers identified Chloroxynil as a compound that increased the genetic transformation of various crops by Agrobacterium tumefaciens . They found that Chloroxynil enhanced Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .
Thorough Summary of the Results or Outcomes Obtained
The researchers demonstrated that Chloroxynil significantly improves Agrobacterium tumefaciens-mediated transformation efficiency of various agriculturally important crops .
Control of Broadleaf Weeds in Alfalfa and Red Clover
Specific Scientific Field
This application falls under the field of Weed Science .
Comprehensive and Detailed Summary of the Application
Chloroxynil has been used for controlling broadleaf weeds in alfalfa (Medicago sativa L.) and red clover (Trifolium pratense L.) .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, different rates of Chloroxynil were applied to the crops. The researchers found that excellent control of common lambsquarter (Chenopodium album L.) and common ragweed (Ambrosia artemisiifolia L.) was obtained with 0.28 kg/ha of Chloroxynil mixed with 0.56 kg/ha of 2,4-DB ester .
Thorough Summary of the Results or Outcomes Obtained
The study found that Chloroxynil did not reduce yields at rates as high as 1.12 kg/ha . This suggests that Chloroxynil can be used for effective weed control in alfalfa and red clover cultivation without negatively impacting crop yields .
Safety And Hazards
Future Directions
Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases . These techniques seem to be innovative and highly efficient . This study reviews the current status and future directions of metagenomics and genome mining in nitrilase exploration . Moreover, it discussed their utilization in coping with the challenges for nitrilase application .
properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSHOVRSMQULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022167 | |
| Record name | Chloroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydroxybenzonitrile | |
CAS RN |
1891-95-8 | |
| Record name | Chloroxynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroxynil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroxynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROXYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




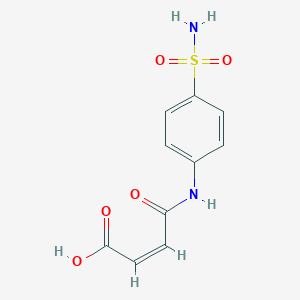

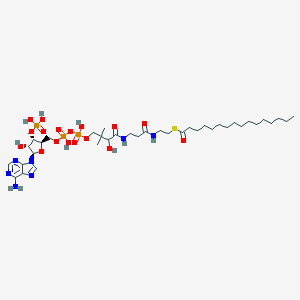
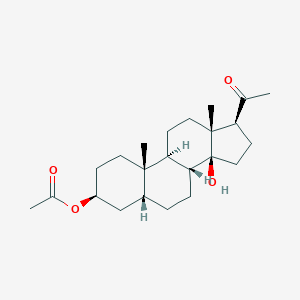
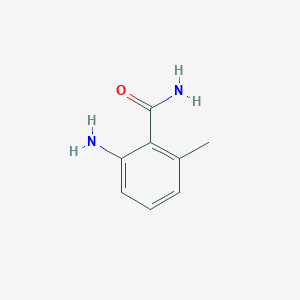
![[2.2]Paracyclophane](/img/structure/B167438.png)
